molecular formula C6H13N3 B1295648 Piperidine-1-carboximidamide CAS No. 4705-39-9

Piperidine-1-carboximidamide

Cat. No.: B1295648
CAS No.: 4705-39-9
M. Wt: 127.19 g/mol
InChI Key: QUUYRYYUKNNNNS-UHFFFAOYSA-N
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Description

Piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C6H13N3 and its molecular weight is 127.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Piperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf proto-oncogene), and CDK2 (Cyclin-Dependent Kinase 2). These interactions are crucial as they can inhibit the activity of these enzymes, leading to potential therapeutic effects, especially in cancer treatment . The compound’s ability to bind to these enzymes and inhibit their function highlights its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting key signaling pathways such as those mediated by EGFR and BRAF . Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes like EGFR, BRAF, and CDK2 by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell proliferation and survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and reducing tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further influence cellular processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and other biomolecules, ultimately determining its efficacy in biochemical and cellular processes.

Properties

IUPAC Name

piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUYRYYUKNNNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276834
Record name Piperidine-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4705-39-9
Record name Piperidine-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Scheme XIXb outlines the synthesis of the analogous compounds where R1 is 4-(1-amidinopiperidinyl) instead of 4-amidinophenyl. After initial condensation of N-BOC-4-piperidinylcarbinol with methyl 3-hydroxyisoxazole-5-carboxylate under Mitsunobu conditions, the intermediate ester is saponified and condensed with a 1,3-diaminpropionate using conditions described above. The piperidine nitrogen is deprotected and treated with N,N'-diCBz-S-methylisothiourea to give a protected amidinopiperdine. Hydrogenation gives the amidinopiperidine compounds as the methyl esters. ##STR76##
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Synthesis routes and methods II

Procedure details

Scheme XIXb outlines the synthesis of the analogous compounds where R1 is 4-(1-amidinopiperidinyl) instead of 4-amidinophenyl. After initial condensation of N-BOC-4-piperidinylcarbinol with methyl 3-hydroxyisoxazole-5-carboxylate under Mitsunobu conditions, the intermediate ester is saponified and condensed with a 1,3-diaminpropionate using conditions described above. The piperidine nitrogen is deprotected and treated with N,N,-diCBz-S-methylisothiourea to give a protected amidinopiperdine. Hydrogenation gives the amidinopiperidine compounds as the methyl esters. ##STR76##
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piperidine nitrogen
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N,N,-diCBz-S-methylisothiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the biological activity of Piperidine-1-carboximidamide?

A1: While the provided research doesn't directly investigate the biological activity of this compound itself, one study focuses on closely related biguanide derivatives. These derivatives, N-[amino(imino)methyl]morpholine-4-carboximidamide (I) and N-[amino(imino)methyl]this compound (II), demonstrated a neuroprotective effect in a rat model of cerebral ischemia-reperfusion injury []. The study suggests these compounds act by reducing free radical oxidation and influencing glutathione levels in the brain and blood serum []. This information hints at potential therapeutic applications for biguanide derivatives, including this compound, in conditions involving oxidative stress.

Q2: What is the structural characterization of this compound?

A2: this compound (C6H13N3) exhibits distinct structural features []:

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